Gabosine F
CAS No.:
Cat. No.: VC1862756
Molecular Formula: C7H12O4
Molecular Weight: 160.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H12O4 |
|---|---|
| Molecular Weight | 160.17 g/mol |
| IUPAC Name | (2R,3S,4S,6S)-2,3,4-trihydroxy-6-methylcyclohexan-1-one |
| Standard InChI | InChI=1S/C7H12O4/c1-3-2-4(8)6(10)7(11)5(3)9/h3-4,6-8,10-11H,2H2,1H3/t3-,4-,6-,7-/m0/s1 |
| Standard InChI Key | FQFXYFNHFVFHPV-KNOQVVGMSA-N |
| Isomeric SMILES | C[C@H]1C[C@@H]([C@@H]([C@H](C1=O)O)O)O |
| Canonical SMILES | CC1CC(C(C(C1=O)O)O)O |
Introduction
Chemical Structure and Properties
Gabosine F is specifically a trihydroxylated cyclohexanone with a methyl substituent . Its systematic name is (2R,3S,4S,6S)-2,3,4-trihydroxy-6-methylcyclohexan-1-one, also known as 2α,3β,4β-trihydroxy-6α-methylcyclohexanone . The compound features four stereogenic centers, contributing to its specific biological and chemical properties.
Physical and Chemical Properties
Table 1: Physical and Chemical Properties of Gabosine F
| Property | Value |
|---|---|
| Molecular Formula | C7H12O4 |
| Molecular Weight | 160.1690 Da |
| Accurate Mass | 160.0736 Da |
| Optical Rotation | (+) Dextrorotatory |
| Origin Organism Type | Bacterium |
| Origin Genus | Streptomyces |
| Origin Species | sp. |
| InChI | InChI=1S/C7H12O4/c1-3-2-4(8)6(10)7(11)5(3)9/h3-4,6-8,10-11H,2H2,1H3/t3-,4-,6-,7-/m0/s1 |
| InChIKey | FQFXYFNHFVFHPV-KNOQVVGMSA-N |
| SMILES | C[C@H]1CC@@HO |
Structural Characteristics
Gabosine F possesses a cyclohexanone ring with three hydroxyl groups at positions 2, 3, and 4, and a methyl group at position 6 . The stereochemistry at these positions is critical for its biological activity and has been confirmed through total synthesis . The absolute configuration of Gabosine F was established as (2R,3S,4S,6S) through its first total synthesis, which provided definitive confirmation of its three-dimensional structure .
Gabosine F was isolated from Streptomyces species bacteria . The original isolation reference for gabosines is from Bach et al., who reported "Gabosines, New Carba-Sugars from Streptomyces" in Liebigs Annalen der Chemie in 1993 . Like other gabosines, it is a secondary metabolite produced by these bacteria, with natural occurrence primarily limited to certain Streptomyces strains, making them relatively rare compounds.
Streptomyces bacteria are known for producing a variety of bioactive secondary metabolites, including antibiotics and enzyme inhibitors . The isolation of these compounds typically involves bacterial fermentation followed by extraction and purification procedures. Gabosines as a family have been classified as base-sensitive keto-carba-sugars, which presents challenges in their isolation and handling .
Synthesis Methods
Stereoselective Synthesis Approaches
Several stereoselective approaches have been developed for the synthesis of Gabosine F and other gabosines . These methods often start from readily available carbohydrates and involve key transformations to construct the carbocyclic framework:
Table 2: Key Synthetic Approaches to Gabosine F
The diversity of synthetic approaches to Gabosine F demonstrates the significant interest in developing efficient routes to these structurally complex natural products. The carbocyclization of carbohydrates has proven to be a particularly useful strategy for accessing the gabosine scaffold .
Chemoenzymatic Approaches
Chemoenzymatic approaches have also been employed for the synthesis of gabosines, including Gabosine F . These methods typically involve initial enzymatic transformations of starting materials followed by chemical modifications to introduce the required stereochemistry and functionality.
For example, some approaches use toluene's biotransformed metabolite (1R,2S)-3-methylcyclohexa-3,5-diene-1,2-diol as a starting material, with chirality being transferred from this metabolite to the final gabosine product . This approach demonstrates the utility of biocatalysis in accessing complex natural products with defined stereochemistry.
Synthetic Challenges and Solutions
The synthesis of Gabosine F presents several challenges, particularly in establishing the correct stereochemistry at the four stereogenic centers . Various strategies have been employed to address these challenges:
-
Use of carbohydrates as chiral pool starting materials
-
Stereoselective transformations such as diastereoselective hydrogenation
-
Regioselective reactions to introduce functionality at specific positions
-
Protection/deprotection strategies to manage the multiple hydroxyl groups
These approaches have led to increasingly efficient syntheses of Gabosine F and related compounds, facilitating further studies of their biological properties .
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